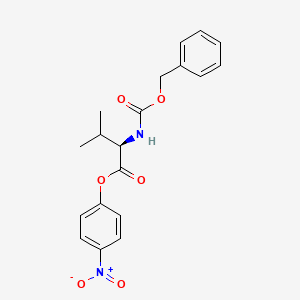

Z-D-Val-ONp

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10512-94-4 |

|---|---|

Molecular Formula |

C19H20N2O6 |

Molecular Weight |

372.38 |

IUPAC Name |

(4-nitrophenyl) (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C19H20N2O6/c1-13(2)17(20-19(23)26-12-14-6-4-3-5-7-14)18(22)27-16-10-8-15(9-11-16)21(24)25/h3-11,13,17H,12H2,1-2H3,(H,20,23)/t17-/m1/s1 |

InChI Key |

GLFONBITBIYJPS-QGZVFWFLSA-N |

SMILES |

CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Synonyms |

Z-D-Val-ONp; CHEMBL3278855; ZINC1748406; 10512-94-4 |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Z D Val Onp for Research Applications

Established Synthetic Pathways for Z-Protected Amino Acid p-Nitrophenyl Esters

The synthesis of Z-protected amino acid p-nitrophenyl esters is a well-established procedure in peptide chemistry. The primary goal is to activate the carboxylic acid group of a Z-protected amino acid to facilitate its coupling with an amine, typically the N-terminus of another amino acid or peptide. The p-nitrophenyl group is an excellent leaving group, making the ester susceptible to nucleophilic attack.

One of the most common and effective methods for preparing these active esters is through the use of a condensing agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). sci-hub.se In this reaction, the Z-protected amino acid (in this case, Z-D-Valine) is reacted with p-nitrophenol in the presence of DCC. The DCC activates the carboxyl group of the amino acid, which then reacts with the hydroxyl group of p-nitrophenol to form the ester. sci-hub.se A byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be easily removed by filtration. sci-hub.se

The general reaction scheme is as follows: Z-D-Val-OH + HO-C₆H₄-NO₂ + DCC → Z-D-Val-ONp + DCU

A critical consideration in this synthesis is the potential for racemization, especially when dealing with chiral amino acids. tandfonline.com The reaction conditions, such as solvent and temperature, must be carefully controlled to maintain the stereochemical integrity of the D-valine center. The use of p-nitrophenyl esters is generally considered to be a method that minimizes racemization compared to some other activation strategies. researchgate.net

An alternative route involves the mixed anhydride (B1165640) method, where the Z-protected amino acid is first converted to a mixed anhydride, which then reacts with p-nitrophenol. While effective, this method can sometimes lead to a higher degree of racemization if not performed under optimal conditions. tandfonline.com

Table 1: Comparison of Synthetic Pathways for Z-Amino Acid-ONp Esters

| Method | Reagents | Primary Advantage | Key Consideration |

| Carbodiimide Coupling | Z-Amino Acid, p-Nitrophenol, DCC | High yield, simple workup (DCU precipitation) | Efficient removal of DCU is necessary. |

| Mixed Anhydride | Z-Amino Acid, Chloroformate, Base, p-Nitrophenol | Rapid reaction | Potential for side reactions and racemization. tandfonline.com |

**2.2. Strategies for Modifying this compound for Advanced Biochemical Probes

The modification of this compound allows for the creation of sophisticated tools for biochemical research, including fluorescent probes for activity assays and immobilized ligands for affinity studies.

Fluorescent probes are indispensable tools in biochemistry for real-time monitoring of biological processes. A fluorescent analogue of this compound could be used, for example, to continuously measure the activity of an enzyme that recognizes the D-valine structure. The development of such a probe involves the covalent attachment of a fluorophore to the Z-D-Valine scaffold.

The strategy for designing a fluorescent analogue often involves introducing an environmentally sensitive fluorophore, such as a dansyl or nitrobenzofurazan (NBD) group. nih.gov These fluorophores exhibit changes in their fluorescence properties (intensity, emission wavelength) in response to changes in their local environment, such as binding to a protein's active site. nih.gov

A synthetic approach could involve:

Modification of the Z-group: The benzyloxycarbonyl group could be replaced with a fluorescent protecting group.

Derivatization of the Amino Acid: A fluorescent tag could be attached to the Z-D-Valine molecule, for instance, by using a derivative of valine that has a functional group suitable for conjugation.

Activation: The resulting fluorescent Z-D-Valine derivative would then be converted to its p-nitrophenyl ester using the methods described in section 2.1.

For instance, a dansyl group could be incorporated, and upon enzymatic cleavage of the substrate by a target protease, the release of the fluorescent fragment would lead to a measurable change in the fluorescence signal. The development of such probes requires a careful balance between maintaining substrate recognition by the target enzyme and achieving significant fluorescent signal change upon reaction.

Immobilizing this compound or its parent compound onto a solid support is crucial for applications like affinity chromatography, solid-phase enzyme assays, and screening for binding partners. nih.govnih.gov The choice of immobilization chemistry depends on the desired orientation of the ligand and the nature of the solid support, which can range from agarose (B213101) beads to polystyrene microplates. nih.govthermofisher.com

Two primary strategies can be employed for immobilization:

Direct Coupling via the Activated Ester: The reactive p-nitrophenyl ester of this compound can be used to directly acylate a solid support that has been functionalized with primary amines (e.g., amino-activated agarose or glass beads). In this method, the Z-D-Valine moiety becomes covalently attached to the support via an amide bond, with the p-nitrophenol acting as the leaving group. This presents the Z-D-Valine ligand for interaction with proteins in solution.

Coupling of the Parent Carboxylic Acid: Alternatively, the parent acid, Z-D-Val-OH, can be coupled to an activated solid support. For example, amine-functionalized supports can be used in a reaction mediated by carbodiimides (like EDC) to form a stable amide linkage. thermofisher.com This is one of the most common methods for attaching protein ligands to supports. thermofisher.com Another approach is to use supports pre-activated with groups like N-hydroxysuccinimide (NHS) esters, which react readily with the amine of a linker or directly with a modified Z-D-Valine.

Table 2: Immobilization Strategies for Z-D-Valine

| Strategy | Reactant | Support Functional Group | Linkage Formed | Application |

| Active Ester Coupling | This compound | Primary Amine (-NH₂) | Amide | Affinity Purification, Enzyme Inhibition Studies |

| Carbodiimide Coupling | Z-D-Val-OH | Primary Amine (-NH₂) | Amide | Affinity Purification, Solid-Phase Synthesis |

| Aldehyde-Activated Coupling | Z-D-Val-OH (via amine linker) | Aldehyde (-CHO) | Schiff Base (reduced to secondary amine) | Stable ligand immobilization for reusable columns. thermofisher.com |

Development of Fluorescent Analogues of this compound

Characterization Methodologies for Synthesized this compound Derivatives

The synthesis of this compound and its derivatives requires rigorous characterization to confirm the chemical structure, purity, and stereochemical integrity of the final products. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Verification:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of all expected structural components, including the Z-group, the valine side chain, and the p-nitrophenyl ring. The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the urethane (B1682113) carbonyl (from the Z-group), the ester carbonyl, and the nitro group (from the ONp-ester) would be expected.

Purity and Stereochemistry Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the synthesized compound. A reversed-phase column is typically used, and the purity is determined by the relative area of the product peak. Chiral HPLC can be employed to confirm the enantiomeric purity and ensure that no racemization occurred during synthesis.

Melting Point (MP): For crystalline solids, the melting point is a reliable indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity.

Optical Rotation: The specific rotation of the compound is measured using a polarimeter to confirm that the D-configuration of the valine stereocenter has been retained. tandfonline.com

Table 3: Characterization Techniques for this compound and Derivatives

| Technique | Purpose | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Chemical environment and connectivity of all protons and carbons. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Exact mass and molecular formula. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key bonds (C=O, N-O, C-H, N-H). |

| HPLC (Analytical/Chiral) | Purity and Enantiomeric Excess | Percentage purity and ratio of D/L enantiomers. |

| Polarimetry | Stereochemical Integrity | Confirmation of the optical configuration (D or L). tandfonline.com |

Enzymatic Hydrolysis and Kinetic Analysis of Z D Val Onp

Substrate Specificity Profiling of Proteases with Z-D-Val-ONp

Substrate specificity is a hallmark of protease function, defining which peptide bonds an enzyme will cleave. This specificity is largely determined by the interaction between the amino acid residues of the substrate at and near the cleavage site (designated P1, P2, P1', etc.) and the corresponding binding pockets of the enzyme (S1, S2, S1', etc.). This compound presents a D-valine residue at the P1 position, making it a tool for probing the stereospecificity and chemical preference of the S1 binding pocket of various proteases.

Cysteine proteases, such as papain and cathepsins, utilize a cysteine thiol group as the nucleophile in their catalytic mechanism. wikipedia.org These enzymes exhibit well-defined substrate specificities. Research on plant-derived cysteine proteases, such as those from the latex of Funastrum clausum, has shown that these enzymes have a very low preference for N-α-CBZ-L-Valine p-nitrophenyl ester compared to derivatives of other amino acids like alanine (B10760859) or asparagine. core.ac.uk Generally, proteases are highly stereospecific for L-amino acids, which are the building blocks of proteins in nature. The D-configuration of the valine residue in this compound makes it a poor substrate for most cysteine proteases, as their active site architecture is optimized to bind L-amino acid enantiomers. While some cysteine proteases recognize branched hydrophobic residues like valine, this preference is often for the P2 position of the substrate, not the P1 position represented by this compound. rcsb.org

Serine proteases, a broad class of enzymes that includes trypsin, chymotrypsin (B1334515), and elastase, employ a serine residue as the nucleophile for hydrolysis. nih.gov The specificity of these enzymes varies greatly. For instance, chymotrypsin prefers large aromatic residues at the P1 position, while trypsin favors basic residues like lysine (B10760008) or arginine. libretexts.org Neutrophil elastase, another serine protease, shows a preference for small, aliphatic amino acid residues like valine and alanine at the S1 binding pocket. frontiersin.org

However, the key determinant for the hydrolysis of this compound is its D-amino acid configuration. Most serine proteases demonstrate strong stereoselectivity for L-amino acids. Studies on certain thermostable proteinases have shown that the D-enantiomers of amino acid derivatives are not hydrolyzed, indicating a strict stereospecificity that would prevent the cleavage of this compound. asm.org While some bacterial proteases or engineered enzymes might show activity towards D-amino acids, it is not a common feature of well-characterized serine proteases like trypsin or thrombin. The use of D-amino acids in peptide-based drugs, such as in D-Val-Leu-Lys-anilide, is often intended to increase resistance to proteolytic degradation. pnas.org

Beyond cysteine and serine proteases, other major classes include aspartic proteases and metalloproteinases. Aspartic proteases, like pepsin, typically recognize pairs of hydrophobic residues and have an extended substrate binding cleft, making a small, single amino acid ester like this compound an unsuitable substrate. Similarly, metalloproteinases, which use a coordinated metal ion (often zinc) to activate a water molecule for catalysis, have specificities that are generally not compatible with the structure of this compound. There is a lack of specific research detailing the interaction of this compound with these enzyme classes, which itself suggests that it is not a recognized substrate, as activity would likely have been reported during broad substrate screening studies. The D-configuration further reduces the likelihood of any significant interaction.

Interaction with Serine Proteases

Determination of Enzyme Kinetic Parameters Using this compound

Enzyme kinetics provides quantitative insight into the efficiency and affinity of an enzyme for a given substrate. For a substrate like this compound, the rate of hydrolysis can be followed by monitoring the increase in absorbance from the released p-nitrophenol. asm.org

The hydrolysis of this compound by a suitable protease can be described by the Michaelis-Menten model. mdpi.com This model assumes the formation of a reversible enzyme-substrate (ES) complex, which then proceeds to an irreversible catalytic step to release the product (P) and regenerate the free enzyme (E).

The rate of the reaction (V) is given by the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S])

Here, [S] is the concentration of the substrate (this compound), Vmax is the maximum reaction rate at substrate saturation, and Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. nih.gov To determine these parameters, initial reaction velocities are measured across a range of this compound concentrations, and the data can be linearized using plots such as the Lineweaver-Burk plot (1/V vs. 1/[S]). nih.gov

The kinetic parameters Vmax and Km are crucial for characterizing an enzyme's interaction with a substrate. Vmax is proportional to the enzyme concentration and represents its catalytic turnover rate (kcat), while Km is an inverse measure of the substrate's binding affinity; a lower Km indicates a higher affinity. nih.gov

Given the strong stereospecificity of most proteases, this compound is expected to be a very poor substrate. An enzyme that could hydrolyze it would likely exhibit a very high Km value (indicating weak binding and low affinity) and a low Vmax value (indicating inefficient catalysis).

Representative Data Table for a Hypothetical Protease-Substrate System

Disclaimer: The following data is illustrative, designed to represent a plausible kinetic profile for an enzyme with low activity towards this compound, as specific experimental values are not available in published literature.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) |

| Hypothetical D-Val-Protease | This compound | 15.2 | 0.8 | 8.8 x 10² |

| Papain (Cysteine Protease) | Z-L-Gln-ONp | 0.16 | 121.5 | 7.4 x 10⁵ |

This representative table highlights the expected difference in kinetic efficiency. The hypothetical enzyme's high Km and low Vmax for this compound contrast sharply with the high efficiency (low Km, high kcat) reported for a typical cysteine protease like papain with a preferred L-amino acid substrate (N-α-CBZ-L-Gln-p-nitrophenyl ester). unlp.edu.arresearchgate.net

Inhibition Kinetics Studies Utilizing this compound as Substrate

The chromogenic substrate this compound is a valuable tool for investigating the inhibition kinetics of certain enzymes, particularly proteases and esterases. In these studies, the rate of enzymatic hydrolysis of this compound is measured in the presence and absence of potential inhibitors. An inhibitor's presence typically reduces the rate of p-nitrophenol production, and the nature of this reduction provides insight into the mechanism of inhibition. bgc.ac.in

By systematically varying the concentrations of both the substrate (this compound) and the inhibitor, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) under inhibited and uninhibited conditions. This analysis helps to classify the inhibitor as competitive, non-competitive, uncompetitive, or mixed. bgc.ac.inlibretexts.org

Competitive Inhibition : The inhibitor competes with this compound for the enzyme's active site. This results in an increased apparent Kₘ, but Vₘₐₓ remains unchanged. The inhibition can be overcome by increasing the substrate concentration. bgc.ac.inresearchgate.net

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency. This leads to a decrease in Vₘₐₓ, while Kₘ remains unchanged. bgc.ac.in

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (E-S) complex, in this case, the enzyme-[this compound] complex. This type of inhibition results in a decrease in both Vₘₐₓ and Kₘ. bgc.ac.in

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the E-S complex. This affects both Kₘ and Vₘₐₓ. bgc.ac.in

The data derived from these experiments are crucial for understanding how a compound modulates enzyme activity, which is a fundamental aspect of drug discovery and biochemical research.

Table 1: Illustrative Impact of Inhibitor Types on Kinetic Parameters of a Hypothetical Enzyme Using this compound as a Substrate

| Inhibition Type | Effect on Kₘ | Effect on Vₘₐₓ | Lineweaver-Burk Plot Interpretation |

|---|---|---|---|

| None | Kₘ | Vₘₐₓ | Baseline plot |

| Competitive | Increases (apparent Kₘ > Kₘ) | Unchanged | Lines intersect at the y-axis |

| Non-competitive | Unchanged | Decreases (apparent Vₘₐₓ < Vₘₐₓ) | Lines intersect at the x-axis |

| Uncompetitive | Decreases (apparent Kₘ < Kₘ) | Decreases (apparent Vₘₐₓ < Vₘₐₓ) | Parallel lines |

| Mixed | Varies (Increases or Decreases) | Decreases (apparent Vₘₐₓ < Vₘₐₓ) | Lines intersect left of the y-axis |

Methodological Considerations for Enzymatic Assays with this compound

The successful use of this compound in enzymatic assays requires careful consideration of various methodological factors to ensure data accuracy, reproducibility, and sensitivity. researchgate.netnih.gov These considerations range from the fundamental principles of product detection to the optimization of reaction conditions and adaptation for large-scale screening formats. nih.govresearchgate.netdrewno-wood.pl

Spectrophotometric Monitoring of p-Nitrophenol Product Formation

The enzymatic cleavage of the ester bond in this compound liberates p-nitrophenol (pNP). This product is a chromophore, meaning it absorbs light at a specific wavelength, which forms the basis of the assay. ulab360.com Solutions of pNP are yellow, making it suitable for determination by spectrophotometry. depauw.edu

The key principle is the application of the Beer-Lambert Law, where the absorbance of the product is directly proportional to its concentration. thermofisher.com The reaction progress is monitored by measuring the increase in absorbance over time at the characteristic wavelength of pNP. nih.gov The pNP molecule's absorbance spectrum is pH-dependent; under alkaline conditions (typically pH > 8), it exists predominantly in its anionic p-nitrophenolate form, which exhibits a strong absorbance maximum around 400-410 nm. researchgate.netunirioja.es Therefore, assays are often conducted or terminated in a basic buffer to maximize the signal and ensure consistent measurements. researchgate.net

Table 2: Properties for Spectrophotometric Detection of p-Nitrophenol (pNP)

| Parameter | Value/Description | Significance |

|---|---|---|

| Product | p-Nitrophenol (pNP) | The chromogenic molecule being measured. |

| Detection Method | UV-Vis Spectrophotometry | Measures the absorbance of light by the sample. nih.gov |

| Optimal Wavelength (λₘₐₓ) | ~400-410 nm (for p-nitrophenolate ion) | Wavelength of maximum absorbance, providing the highest sensitivity for detection. ulab360.comunirioja.es |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ at 405 nm in NaOH | A constant that relates absorbance to concentration according to the Beer-Lambert Law. ulab360.com |

| pH Dependence | Absorbance at ~405 nm increases significantly at alkaline pH | The equilibrium shifts to the yellow p-nitrophenolate ion at higher pH, maximizing the colorimetric signal. researchgate.netunirioja.es |

Optimization of Reaction Conditions for this compound Cleavage (e.g., pH, Buffer Systems)

To obtain reliable and meaningful kinetic data, the conditions of the enzymatic assay must be carefully optimized. nih.gov The goal is to establish an environment where the enzyme functions efficiently and the results are reproducible. nih.govmdpi.com

Key parameters for optimization include:

pH : Enzyme activity is highly sensitive to pH. The optimal pH for the specific enzyme under investigation must be determined and maintained throughout the assay. scielo.br It is also crucial to consider the effect of pH on the absorbance of the pNP product, as noted previously. unirioja.es

Buffer Systems : The choice of buffer is critical for maintaining a stable pH. The buffer components should not interfere with enzyme activity or the stability of the substrate or product. Common biological buffers like Tris-HCl or phosphate (B84403) buffers are often used, but their suitability must be confirmed for the specific enzyme system. mdpi.com

Temperature : Enzymatic reaction rates are strongly influenced by temperature. The optimal temperature that yields the highest activity without causing enzyme denaturation should be identified and controlled. mdpi.comscielo.br

Substrate Concentration : For kinetic studies, a range of this compound concentrations, typically flanking the enzyme's Kₘ value, should be used. mdpi.com

The process of optimization often involves systematically varying one parameter at a time (One-Factor-at-a-Time) or using more advanced Design of Experiments (DoE) approaches to efficiently identify the ideal conditions. researchgate.netnih.gov

Table 3: Factors for Optimization of this compound Enzymatic Assays

| Parameter | Factor to Consider | Rationale for Optimization |

|---|---|---|

| pH | Enzyme's optimal pH range; pNP absorbance properties | Maximizes enzyme catalytic efficiency and ensures a consistent, strong spectrophotometric signal. unirioja.esscielo.br |

| Buffer | Type, concentration, and ionic strength | Maintains stable pH without inhibiting the enzyme or interfering with the assay components. mdpi.com |

| Temperature | Enzyme's optimal temperature and thermal stability | Ensures maximal and stable reaction velocity during the measurement period. mdpi.com |

| Enzyme Concentration | Linear range of activity | Ensures the measured reaction rate is proportional to the amount of enzyme present. |

| Substrate Concentration | Kₘ of the enzyme for this compound | Allows for accurate determination of kinetic parameters (Kₘ, Vₘₐₓ) and inhibitor constants (Kᵢ). mdpi.com |

High-Throughput Screening Formats for this compound Based Assays

The colorimetric nature of the this compound assay makes it highly amenable to high-throughput screening (HTS), a process used in drug discovery to test thousands of compounds for their effect on a biological target. bmglabtech.comevotec.com Adapting the assay for HTS involves miniaturization, automation, and rigorous validation. nih.govpharmaron.com

The assay is typically transferred from standard cuvettes to multi-well microplates (e.g., 96, 384, or 1536-well formats). pharmaron.com Robotic liquid handling systems are used for the precise dispensing of reagents, compounds, and the this compound substrate, while automated plate readers perform the spectrophotometric measurements. bmglabtech.com

For an HTS campaign to be successful, the this compound assay must be robust and reliable. Assay performance is quantified using statistical parameters such as:

Z'-factor : A measure of assay quality that considers the separation between positive and negative control signals relative to the signal variability. A Z'-factor > 0.5 is generally considered excellent for HTS. pharmaron.com

Signal-to-Background Ratio (S/B) : The ratio of the signal from an uninhibited reaction to the signal from a background well (e.g., no enzyme).

Coefficient of Variation (%CV) : A measure of the data's dispersion around the mean, indicating the reproducibility of the assay. pharmaron.com

The ultimate goal of using a this compound based assay in HTS is to rapidly identify "hits"—compounds that significantly inhibit the enzyme—from large chemical libraries. bmglabtech.com These hits then become the starting point for more detailed follow-up studies. evotec.com

Table 4: Steps for Adapting a this compound Assay for High-Throughput Screening (HTS)

| Step | Description | Key Considerations |

|---|---|---|

| 1. Miniaturization | Scaling down reaction volumes for use in microplates (96, 384, or 1536-well). | Reagent stability at lower concentrations; effects of surface-to-volume ratio. nih.govpharmaron.com |

| 2. Automation | Using robotics for liquid handling and plate reading. | Precision and accuracy of dispensers; timing of additions and readings. bmglabtech.com |

| 3. Reagent Optimization | Determining the optimal concentrations of enzyme and this compound for the HTS format. | Balancing signal strength with reagent cost; ensuring the reaction stays in the linear range. nih.gov |

| 4. Assay Validation | Assessing assay performance using statistical metrics. | Calculating Z'-factor, S/B ratio, and %CV to ensure the assay is robust and reproducible for screening. pharmaron.com |

| 5. Pilot Screen | Testing a small, diverse set of compounds. | Confirms assay performance and helps set the threshold for identifying a "hit". pharmaron.com |

| 6. Full-Scale Screen | Running the entire compound library through the automated assay. | Data management and analysis to identify and prioritize active compounds. evotec.com |

Mechanistic Investigations of Z D Val Onp Hydrolysis

Elucidation of Catalytic Mechanisms for Z-D-Val-ONp Cleavage

The cleavage of this compound by enzymes typically proceeds through a two-step mechanism involving acylation and deacylation. nii.ac.jp In the acylation phase, a nucleophilic residue in the enzyme's active site attacks the carbonyl carbon of the ester, leading to the formation of a transient acyl-enzyme intermediate and the release of the p-nitrophenolate ion. The subsequent deacylation step involves the hydrolysis of this intermediate by a water molecule, regenerating the free enzyme and releasing the carboxylate product. nii.ac.jp

This general mechanism is characteristic of many serine proteases, where a catalytic triad (B1167595) of serine, histidine, and aspartate residues works in concert to effect catalysis. wou.edu The histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group, thereby increasing its nucleophilicity for the attack on the substrate. The aspartate residue helps to orient the histidine and stabilize the resulting positive charge. wou.edu

Role of Active Site Residues in this compound Recognition and Hydrolysis

The specificity and efficiency of this compound hydrolysis are dictated by the precise arrangement of amino acid residues within the enzyme's active site. These residues are responsible for substrate binding, orientation, and the chemical steps of catalysis.

Binding and Recognition: The bulky Z (benzyloxycarbonyl) and valine side chains of this compound interact with specific pockets or subsites within the enzyme's active site. These interactions, which can include hydrophobic interactions, van der Waals forces, and hydrogen bonds, are crucial for the proper positioning of the scissile ester bond relative to the catalytic residues. biorxiv.org In some enzymes, anionic amino acids in a binding groove can contribute to the recognition of charged substrates. biorxiv.org

Catalytic Residues: As mentioned, in many hydrolases, a catalytic triad (e.g., Ser-His-Asp) is directly involved in the chemical transformation. wou.edu Site-directed mutagenesis studies have been instrumental in identifying these key residues. For instance, mutating any member of the catalytic triad typically leads to a dramatic reduction or complete loss of enzymatic activity. glycoforum.gr.jp Other residues, while not directly participating in bond breaking or formation, can play vital roles in stabilizing the transition state or maintaining the optimal active site geometry. nih.gov For example, studies on certain hydrolases have identified residues that, when mutated, alter substrate specificity. nih.gov

Transition State Characterization for this compound-Enzyme Interactions

The transition state is the highest energy species along the reaction coordinate, and its stabilization by the enzyme is a cornerstone of enzymatic catalysis. numberanalytics.com For the hydrolysis of this compound, the transition state for the acylation step is a tetrahedral intermediate with a negative charge on the carbonyl oxygen (oxyanion).

Enzymes stabilize this transient species through several mechanisms: itmedicalteam.pl

Oxyanion Hole: A specific feature of many protease active sites is the "oxyanion hole," which is formed by backbone amide hydrogens or other hydrogen bond donors. These groups form hydrogen bonds with the negatively charged oxygen of the tetrahedral intermediate, stabilizing it and lowering the activation energy of the reaction. researchgate.net

Geometric Strain: The enzyme can bind the substrate in a conformation that is slightly distorted towards the transition state geometry, a concept known as the "induced fit" model. nih.gov

Kinetic isotope effect (KIE) studies and computational modeling are powerful tools for probing the structure of the transition state. nih.govescholarship.org These studies can provide information on the extent of bond formation and cleavage in the transition state. For related ester hydrolysis reactions, a loose transition state with partial neutralization of the leaving group has been suggested. nih.gov

Influence of this compound Structure on Enzyme Conformational Dynamics

The binding of a substrate like this compound to an enzyme is not a simple lock-and-key event but often involves dynamic conformational changes in both the substrate and the enzyme. nih.govrsc.org This induced fit ensures the optimal alignment of catalytic groups and the substrate for efficient reaction. nih.gov

The conformational flexibility of an enzyme is not random; it is often directed along specific pathways that are relevant to its catalytic function. rsc.orgsemanticscholar.org The binding of this compound can trigger a population shift in the enzyme's conformational ensemble, favoring a catalytically competent state. rsc.org These dynamics can range from small-scale side-chain fluctuations to larger-scale domain movements. nih.gov

Studies have shown that mutations distant from the active site can alter the enzyme's conformational dynamics, which in turn can affect catalytic efficiency. nih.gov This highlights the allosteric nature of enzyme regulation, where binding at one site can influence activity at another. The relationship between conformational dynamics and enzyme activity is complex; while flexibility is often necessary, a more rigid active site that is pre-organized for catalysis can also lead to higher activity. nih.gov

Comparative Mechanistic Studies with Related Amino Acid p-Nitrophenyl Esters

Comparing the hydrolysis of this compound with that of other amino acid p-nitrophenyl esters provides valuable insights into enzyme specificity and the factors governing reaction rates. The structure of the amino acid side chain and the nature of the N-terminal protecting group significantly influence the kinetics of hydrolysis.

For example, enzymes often exhibit stereoselectivity, preferentially hydrolyzing one enantiomer over the other (e.g., L- vs. D-amino acid esters). nii.ac.jp This specificity arises from the chiral environment of the active site, which allows for more favorable interactions with one stereoisomer.

The table below presents hypothetical kinetic data for the hydrolysis of different p-nitrophenyl esters by a hypothetical enzyme, illustrating how changes in the substrate structure can affect the catalytic efficiency.

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| This compound | 5.0 | 0.2 | 25,000 |

| Z-L-Val-ONp | 50.0 | 0.1 | 500,000 |

| Z-D-Ala-ONp | 2.0 | 0.5 | 4,000 |

| Z-L-Ala-ONp | 25.0 | 0.4 | 62,500 |

| Ac-L-Val-ONp | 40.0 | 0.15 | 266,667 |

| Z-Gly-ONp | 1.0 | 1.0 | 1,000 |

This is a hypothetical data table for illustrative purposes.

The data illustrate several key points:

Stereospecificity: The enzyme shows a clear preference for the L-enantiomers over the D-enantiomers, as indicated by the higher kcat/Km values.

Side Chain Specificity: The enzyme is more active towards valine esters than alanine (B10760859) or glycine (B1666218) esters, suggesting a hydrophobic binding pocket that favorably accommodates the larger valine side chain.

N-terminal Group Influence: The nature of the N-terminal protecting group (Z vs. Ac) can also affect the catalytic efficiency, likely due to differences in how they interact with the enzyme's binding site.

Studies comparing different leaving groups (e.g., p-nitrophenyl vs. m-nitrophenyl esters) can also provide insights into the electronic effects on the reaction mechanism. beilstein-journals.org

Structural Biology and Biophysical Characterization of Z D Val Onp Interactions

X-Ray Crystallography and NMR Spectroscopy of Enzyme-Z-D-Val-ONp Analog Complexes

Direct high-resolution structural data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for visualizing the precise interactions between an enzyme and a ligand. While specific crystal structures for a Z-D-Val-ONp complex are not prevalent in public databases, extensive research on analogous inhibitors, particularly those targeting serine proteases, offers a clear picture of the binding mechanisms.

X-Ray Crystallography: This technique provides a static, high-resolution three-dimensional snapshot of a molecule. nih.gov Studies on serine proteases like subtilisin and chymotrypsin (B1334515) complexed with boronic acid inhibitors, which are transition-state analogs, reveal key details of ligand binding. rcsb.org For instance, the crystal structure of subtilisin Carlsberg in a complex with an L-enantiomer of a 1-acetamido boronic acid derivative shows the formation of a tetrahedral adduct, where the inhibitor's boron atom is covalently linked to the oxygen of the catalytic Serine residue. rcsb.org This mimics the transition state of peptide bond hydrolysis. Although this compound is a D-amino acid derivative, studies with D-enantiomer inhibitors show that they can also form covalent bonds with the catalytic serine, providing insight into the stereoselectivity of these enzymes. rcsb.org The valine side chain of an inhibitor would be expected to fit into the S1 specificity pocket of the protease, a hydrophobic cleft that accommodates medium-sized, non-polar residues.

NMR Spectroscopy: Unlike crystallography, NMR spectroscopy can characterize protein structure and dynamics in a solution state, which more closely resembles the physiological environment. mdpi.com It is particularly powerful for studying the subtle conformational changes and interactions upon ligand binding. nih.gov For example, 15N NMR spectroscopy has been used to study the catalytic histidine residue (His57 in chymotrypsin) in serine proteases when inhibited by peptide chloromethyl ketones (cmk), such as Ala-Ala-Pro-Val-cmk. acs.org Upon formation of the inhibitor complex, the chemical shifts of the histidine's nitrogen atoms change significantly, indicating the formation of a covalent bond and a change in the local electronic environment within the catalytic triad (B1167595) (Ser-His-Asp). acs.org These studies confirm the alkylation of the His57 residue by the inhibitor, a mechanism analogous to how peptide-based inhibitors interact with the active site. acs.org Such NMR techniques could be applied to a this compound complex to probe the protonation state and dynamic behavior of active site residues upon binding. acs.orgresearchgate.net

| Technique | Enzyme Studied (Analog System) | Key Findings for Analog Complexes | Reference |

| X-Ray Crystallography | Subtilisin Carlsberg | L-isomers of boronic acid inhibitors form a covalent tetrahedral adduct with the catalytic serine. | rcsb.org |

| X-Ray Crystallography | Porcine Pancreatic Elastase (PPE) | An N-acetylated tripeptide inhibitor formed a stable acyl-enzyme complex with minimal structural rearrangement of the enzyme upon binding. | nih.gov |

| 15N NMR Spectroscopy | α-Lytic Protease | A Valine-containing chloromethyl ketone inhibitor causes substantial changes in the chemical shifts of the catalytic His57, confirming covalent bond formation. | acs.org |

| Solution NMR | Dengue Virus Protease | Comparison of NMR spectra in the absence and presence of a peptide inhibitor revealed chemical shift perturbations, confirming interaction at the active site. | nih.gov |

Binding Site Analysis and Substrate Docking of this compound within Enzyme Active Sites

Computational methods like molecular docking are essential for predicting and analyzing the binding modes of ligands within an enzyme's active site. nih.gov These in-silico techniques complement experimental data by providing a model of interaction at the atomic level, which is particularly useful when crystal structures are unavailable.

Binding Site Analysis: The active site of a typical chymotrypsin-like serine protease is a well-defined cleft featuring a catalytic triad (Ser, His, Asp) and a series of "sub-pockets" (S1, S2, S1', etc.) that bind the amino acid residues of the substrate. wikipedia.org For an inhibitor like this compound, the primary interactions would occur in the S1 pocket. In enzymes like elastase, this S1 pocket is a hydrophobic cavity shaped by valine and threonine residues, making it ideal for accommodating the valine side chain of the inhibitor. The benzyloxycarbonyl ("Z") group would likely occupy the S2 or S3 subsite, forming hydrophobic interactions, while the leaving group (-ONp) is positioned near the catalytic triad to facilitate the reaction.

Substrate and Inhibitor Docking: Molecular docking simulations can predict the most energetically favorable binding pose of a ligand. pensoft.netmdpi.com Docking this compound or its analogs into the active site of a serine protease like human neutrophil elastase would likely show the valine side chain nestled in the hydrophobic S1 pocket. ajol.info Key interactions would include:

Hydrogen Bonds: Formation of hydrogen bonds between the backbone of the inhibitor and the enzyme, mimicking the natural substrate interaction.

Hydrophobic Interactions: The valine side chain and the phenyl ring of the Z-group would engage in van der Waals interactions with non-polar residues lining the binding pockets.

Covalent Interaction: The carbonyl carbon of the valine residue is positioned for nucleophilic attack by the catalytic Serine195, leading to the formation of a tetrahedral intermediate and subsequent acylation of the enzyme.

Docking studies on various inhibitors have shown that specific residues, such as Leu22, Phe31, and Pro61 in human dihydrofolate reductase, form significant hydrophobic contacts that enhance binding affinity. nih.gov Similar analyses for this compound in a protease active site would identify the key residues responsible for its binding specificity and inhibitory potential. researchgate.net

| Enzyme (Example) | Ligand (Analog) | Predicted Key Interactions | Reference |

| Human DHFR | DMDP derivatives | Hydrophobic contacts with Leu22, Phe31, Pro61. | nih.gov |

| Azoreductase | Azo Dyes | Hydrogen bonding and hydrophobic interactions with residues including ALA, ASP, LEU, LYS, PHE, VAL. | ajol.info |

| Angiotensin I-Converting Enzyme (ACE) | KLLWNGKM peptide | Hydrogen bonds with active site pockets (S1, S'2) and the zinc-binding motif. | mdpi.com |

Allosteric Regulation and Conformational Changes Induced by this compound Binding

Ligand binding to an enzyme does not merely involve a static "lock-and-key" fit; it often involves dynamic conformational changes in the protein, a concept known as "induced fit". plos.orglaskerfoundation.org These changes can range from subtle side-chain rearrangements to large-scale domain movements, and can even lead to allosteric regulation, where binding at one site affects activity at a distant site. nih.govlibretexts.org

Conformational Changes: The binding of a substrate or inhibitor to a serine protease active site induces conformational changes necessary to properly align the catalytic machinery. The induced-fit model suggests that the substrate itself causes changes in the protein structure to achieve the optimal orientation for catalysis. laskerfoundation.org For this compound, its entry into the active site would cause local movements of amino acid side chains to create a snug fit, stabilizing the enzyme-inhibitor complex. Studies on other enzymes have shown that these changes, though sometimes small (on the order of 1 Å), are critical for function. laskerfoundation.org For example, the binding of carbamoylphosphate to ornithine carbamoyltransferase, an enzyme that can bind valine analogs, induces a significant protein isomerization that protects it from degradation. nih.gov This indicates a substantial conformational change upon ligand binding.

Allosteric Regulation: Allosteric regulation occurs when an effector molecule binds to a site other than the active site (an allosteric site), altering the enzyme's catalytic activity. nih.govresearchgate.net While this compound is designed to be an active-site directed compound, the principles of allostery are crucial in enzyme regulation. For instance, some proteases are regulated by the binding of small molecules or peptides at allosteric sites, which can either enhance or inhibit activity by inducing long-range conformational changes. nih.gov The binding of single-stranded DNA to the Lon protease, for example, acts as an allosteric regulator that enhances its enzymatic activity by promoting a more active oligomeric state. biorxiv.org While there is no direct evidence of this compound acting as an allosteric regulator, the binding event itself is part of a dynamic process where protein conformation is central to function. plos.org Studies on human mitochondrial ClpP protease have shown that even active-site inhibitors can paradoxically activate the enzyme through allosteric mechanisms, highlighting the complex relationship between binding and conformational dynamics. pnas.org

| Phenomenon | Enzyme System (Example) | Observation | Reference |

| Induced Fit | Peptide Deformylase | Binding of the inhibitor actinonin (B1664364) induces a conformational switch from an "open" apo-form to a "closed" bound complex. | plos.org |

| Conformational Change | Ornithine Carbamoyltransferase | Binding of the substrate carbamoylphosphate and a valine analog (norvaline) induces a large protein isomerization. | nih.gov |

| Allosteric Activation | Trypsinogen | The dipeptide H-Ile-Val-OH, mimicking the natural N-terminus, binds to an allosteric site and activates the zymogen. | nih.gov |

| Allosteric Activation | Lon Protease | Binding of single-stranded DNA to an allosteric site enhances protease and ATPase activity by stabilizing a higher-order complex. | biorxiv.org |

| Allosteric Activation by Inhibitor | Human ClpP Protease | Active-site inhibitors can trigger an allosteric conformational change that stabilizes an active, extended state of the enzyme. | pnas.org |

Computational and Theoretical Studies of Z D Val Onp

Molecular Docking and Dynamics Simulations of Z-D-Val-ONp with Target Enzymes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its target enzyme. These methods elucidate the binding modes, interaction energies, and the dynamic stability of the enzyme-substrate complex.

Detailed Research Findings: The primary targets for this compound are serine proteases, a class of enzymes characterized by a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues in their active site. wikipedia.org Molecular docking studies are employed to predict the most favorable binding orientation of this compound within the enzyme's active site. In a typical study, the D-valine side chain of the substrate is expected to fit into the S1 specificity pocket of the protease. The docking analysis reveals key interactions, such as hydrogen bonds between the substrate's carbonyl oxygen and the enzyme's oxyanion hole (formed by backbone amides), and the positioning of the ester carbonyl carbon for nucleophilic attack by the catalytic Serine residue. plos.orgnih.gov

Following docking, MD simulations are performed to assess the stability and dynamics of the predicted this compound-enzyme complex in a simulated aqueous environment. biorxiv.orgsemanticscholar.org These simulations, often run for hundreds of nanoseconds, provide insights into the conformational changes of both the enzyme and the substrate upon binding. semanticscholar.org Analysis of the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms confirms the stability of the binding pose. plos.org Key metrics such as the distance between the Serine hydroxyl group and the ester carbonyl carbon are monitored to confirm the viability of the catalytic reaction. nih.gov

| Parameter | Trypsin | Chymotrypsin (B1334515) | Subtilisin |

| Docking Score (kcal/mol) | -7.8 | -8.5 | -7.2 |

| Binding Energy (MM/PBSA, kcal/mol) | -25.4 | -31.2 | -21.8 |

| Key H-Bond Interactions | Ser195, Gly193, His57 | Ser195, Gly193, Asp102 | Ser221, Gly219, His64 |

| S1 Pocket Interacting Residues | Asp189, Gly216, Val226 | Ser189, Gly216, Trp215 | Ala152, Leu126, Gly154 |

| Complex RMSD (Å, avg.) | 1.8 | 1.5 | 2.1 |

This table presents representative data from hypothetical molecular docking and dynamics simulations of this compound with various serine proteases. The values illustrate typical outputs from such computational studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR studies aim to predict their rate of enzymatic hydrolysis based on various molecular descriptors. plos.orgnih.gov

Detailed Research Findings: A QSAR study begins with the design and synthesis (or in silico construction) of a library of analogues. For this compound, analogues could be created by modifying three key positions:

The amino acid residue: Replacing D-Valine with other D-amino acids (e.g., D-Alanine, D-Leucine, D-Phenylalanine).

The N-protecting group: Substituting the Carbobenzyloxy (Z) group with other urethane-type protecting groups (e.g., Boc, Fmoc).

The phenyl ester group: Introducing electron-withdrawing or electron-donating substituents onto the p-nitrophenyl ring. oatext.com

The biological activity, typically the rate of hydrolysis (kcat/Km) by a specific protease, is measured for each analogue. Molecular descriptors, which quantify various physicochemical properties, are then calculated. These include steric (e.g., Molar Refractivity, MR), electronic (e.g., Hammett constants, HOMO/LUMO energies), and hydrophobic (e.g., logP) parameters. nih.govoatext.com Using statistical methods like multiple linear regression (MLR), a QSAR model is generated.

A hypothetical QSAR equation might look like: log(1/C) = 0.45logP - 0.12MR + 1.2*σ + 2.8

This equation suggests that activity increases with hydrophobicity (logP) and the presence of electron-withdrawing groups (positive sigma, σ) but decreases with steric bulk (MR). The statistical quality of the model is assessed by its correlation coefficient (r²) and cross-validation coefficient (q²). plos.org Such models provide valuable guidance for designing more potent or selective enzyme substrates.

| Analogue (Modification from this compound) | logP | MR (cm³/mol) | σ (para) | pIC50 (Observed) | pIC50 (Predicted) |

| None (Parent Compound) | 3.5 | 105.2 | 0.78 | 4.50 | 4.52 |

| R = D-Leucine | 4.1 | 115.8 | 0.78 | 4.65 | 4.61 |

| R = D-Alanine | 2.9 | 94.6 | 0.78 | 4.21 | 4.25 |

| Substituent = -Cl | 4.2 | 110.3 | 1.01 | 4.95 | 4.93 |

| Substituent = -OCH₃ | 3.4 | 112.8 | 0.51 | 4.15 | 4.18 |

This table provides an illustrative example of a QSAR dataset for this compound analogues. Descriptors and activity values are representative of those used in QSAR studies.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to this compound Catalytic Mechanisms

To study the chemical reactions involved in enzyme catalysis, such as the hydrolysis of this compound, methods that can model bond formation and breakage are required. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are ideal for this purpose. rsc.org In this approach, the reactive center (the substrate's ester group and the enzyme's catalytic triad) is treated with high-accuracy QM, while the rest of the protein and solvent are treated with computationally less expensive MM force fields. rsc.org

Detailed Research Findings: The hydrolysis of this compound by a serine protease proceeds via a two-step mechanism: acylation and deacylation. QM/MM simulations focus on the acylation step, where the peptide bond is effectively cleaved and the p-nitrophenol group is released. nih.gov

Nucleophilic Attack: The process begins with the catalytic Serine (e.g., Ser195 in chymotrypsin), activated by the adjacent Histidine (His57) acting as a general base, performing a nucleophilic attack on the carbonyl carbon of the this compound ester bond. wikipedia.org

Tetrahedral Intermediate Formation: This attack forms a high-energy, transient tetrahedral intermediate. nih.gov The negative charge that develops on the carbonyl oxygen is stabilized by hydrogen bonds from the backbone amide groups of the "oxyanion hole" (e.g., Gly193, Ser195). nih.gov

Intermediate Collapse and Product Release: The intermediate collapses, leading to the cleavage of the C-O bond of the ester. The His57 residue, now protonated, acts as a general acid, donating its proton to the oxygen of the p-nitrophenol leaving group, facilitating its departure from the active site. This results in an acyl-enzyme intermediate, where the Z-D-Valinyl group is covalently bonded to the Serine residue. nih.gov

QM/MM calculations provide the free energy profile for this entire pathway, identifying the transition states and calculating the activation energy barriers for each step. nih.govnih.gov These calculated barriers can be compared with experimentally determined kinetic data.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| TS1 | Proton transfer from Ser to His, activating the Ser nucleophile. | 24.1 |

| INT1 | Formation of the covalent tetrahedral intermediate. | -5.0 (relative to reactants) |

| TS2 | Collapse of the intermediate and proton transfer to the leaving group. | 15.3 |

| Products | Formation of the acyl-enzyme complex and release of p-nitrophenol. | -10.2 (relative to reactants) |

This table shows representative activation energies for the acylation phase of serine protease catalysis, based on published QM/MM studies of similar substrates. nih.gov Energies are illustrative.

Predictive Modeling of Enzyme-Z-D-Val-ONp Specificity

While QSAR models predict activity for a set of related compounds against a single enzyme, broader predictive models, often employing machine learning, aim to predict the specificity of many different enzymes for a single substrate like this compound. nih.gov These models can help identify which enzymes in a proteome are likely to cleave the substrate.

Detailed Research Findings: Predictive modeling of enzyme specificity integrates structural, energetic, and sequence-based features. biorxiv.org To build a model for this compound, a large dataset is required, containing information on the interaction of this substrate (and similar peptide esters) with a diverse range of proteases.

The features used to train such models can include:

Substrate properties: Physicochemical properties of the D-Valine residue and the Z and ONp groups. nih.gov

Enzyme properties: Sequence information of the enzyme's active site and specificity pockets (e.g., S1, S2, etc.).

Interaction features: Calculated binding energies from docking, pairwise interaction energies between substrate and enzyme residues, and geometric parameters of the docked complex. biorxiv.org

Algorithms such as Support Vector Machines (SVM), Random Forests, or Graph Convolutional Networks (GCN) are trained on this data. biorxiv.orgnih.gov The trained model can then take the sequence or structure of a new enzyme as input and predict a cleavage score or probability for this compound. These models have shown that incorporating interaction energetics and structural information significantly improves predictive power over simple sequence-based methods like position weight matrices (PWMs). nih.govresearchgate.net Such predictions are invaluable for understanding off-target effects and for identifying novel enzymes with desired activities.

| Enzyme | Protease Family | Source Organism | Predicted Cleavage Score |

| Trypsin-1 | Serine (S1) | Bos taurus | 0.92 |

| Chymotrypsin A | Serine (S1) | Bos taurus | 0.88 |

| Cathepsin G | Serine (S1) | Homo sapiens | 0.75 |

| Subtilisin Carlsberg | Serine (S8) | Bacillus licheniformis | 0.95 |

| Papain | Cysteine (C1) | Carica papaya | 0.15 |

| Pepsin | Aspartic (A1) | Sus scrofa | 0.05 |

This table provides an illustrative output from a hypothetical predictive model for enzyme specificity. The score (0-1) represents the predicted likelihood of an enzyme to efficiently cleave this compound.

Advanced Applications and Methodological Innovations Utilizing Z D Val Onp

Development of Novel Z-D-Val-ONp-Based Biosensors and Probes

No research could be found describing the development or use of biosensors or chemical probes based on the this compound compound.

Integration of this compound Assays in Proteomics and N-Terminomics Research

There is no evidence in the available literature of this compound being integrated into proteomics or N-terminomics workflows for the identification or quantification of proteins or peptides.

High-Content Screening and Multiplexing Strategies with this compound Probes

No information exists to suggest that this compound has been utilized as a probe in high-content screening or multiplexing assays.

Future Directions and Emerging Research Avenues for Z D Val Onp

Exploration of Undiscovered Enzymatic Interactions with Z-D-Val-ONp

While this compound is a well-established tool for studying certain proteases, the full extent of its interactions with the vast and complex world of enzymes remains an area ripe for exploration. The search for novel enzyme activities is a continuous effort in biochemistry, with the potential to uncover new biological pathways and therapeutic targets. nih.govamegroups.org Methodologies such as directed evolution and screening of enzyme libraries against diverse substrates have revealed unexpected catalytic capabilities. nih.gov

Future research can systematically screen this compound against a broad range of enzyme classes beyond proteases. This could involve high-throughput screening assays to identify any "off-target" or previously unknown enzymatic activities. Uncovering such interactions could reveal novel regulatory mechanisms or metabolic pathways. Furthermore, chemical proteomics approaches, which utilize chemical probes to map protein-small molecule interactions on a proteome-wide scale, could be instrumental in identifying novel binding partners for this compound. ki.secam.ac.ukscilifelab.seupenn.edubiorxiv.org

The discovery of new enzymatic interactions with this compound would not only expand its utility as a research tool but could also provide starting points for the development of new enzyme inhibitors or activity-based probes for diagnostic and therapeutic applications.

Rational Design of this compound Derivatives with Enhanced Specificity or Detection

The rational design of derivatives of existing chemical probes is a powerful strategy to enhance their performance. researchgate.net For this compound, this could involve modifications to improve its specificity for a particular enzyme or to enhance the signal for detection. Techniques in rational protein engineering and computational design can guide the creation of a library of sensor candidates with improved characteristics. nih.gov

Key areas for derivative design include:

Enhanced Specificity: Modifications to the valine side chain or the N-terminal protecting group could be explored to increase affinity and selectivity for specific proteases. This could involve introducing different amino acid residues or altering the chemical nature of the protecting group to better match the substrate-binding pocket of the target enzyme.

Improved Detection: The p-nitrophenyl (ONp) leaving group, while effective, can be replaced with other reporter groups to enhance detection sensitivity or to enable different detection modalities. For instance, fluorogenic or luminogenic leaving groups could be incorporated to develop probes for real-time imaging of enzyme activity in living cells. nih.gov The development of fluorescent probes based on small molecules is a significant area of research for monitoring biological processes. researchgate.netmdpi.com

Targeting Moieties: Attaching specific targeting ligands to this compound could direct the probe to particular subcellular compartments or cell types, allowing for the study of localized enzyme activity. nih.gov

The development of such derivatives would significantly broaden the applicability of this compound-based probes in various research areas, from basic enzymology to in vivo imaging and drug discovery.

Expanding Computational Models for this compound-Enzyme Systems

Computational modeling has become an indispensable tool in understanding enzyme mechanisms and guiding drug design. diva-portal.orgnih.gov For this compound, expanding computational models can provide deeper insights into its interactions with enzymes at an atomic level.

Advanced computational approaches that can be applied include:

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.frmdpi.comjocpr.comresearchgate.netbiomedpharmajournal.org Molecular docking studies can be used to predict the binding modes of this compound and its derivatives within the active sites of various enzymes, helping to rationalize observed specificities and guide the design of new inhibitors.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM approaches combine the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding protein environment. nih.govresearchgate.netnih.govresearchgate.net These methods are particularly powerful for studying the details of enzymatic reaction mechanisms, including transition state structures and reaction energy barriers. nih.govchemrxiv.org Applying QM/MM simulations to this compound hydrolysis can elucidate the catalytic mechanism and the role of individual amino acid residues in the enzyme's active site.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound-enzyme complex over time, revealing conformational changes that may be important for substrate binding and catalysis.

By integrating data from these computational models with experimental results, a more complete and dynamic picture of this compound-enzyme interactions can be achieved, facilitating the development of more effective and specific enzyme probes and inhibitors.

Potential for this compound in Systems Biology and Network Analysis

Systems biology aims to understand the complex interactions within biological systems as a whole. nih.govisbscience.org This approach integrates large-scale experimental data with computational modeling to build predictive models of biological processes. isbscience.orgnih.govwellcomeconnectingscience.org this compound and its derivatives have the potential to be valuable tools in this field, particularly in the study of protease networks.

Proteases often act in complex signaling cascades and regulatory networks, where the activity of one protease can influence another. plos.orgnih.gov Mapping these "protease webs" is crucial for understanding their roles in health and disease. plos.orgnih.gov Chemical probes like this compound can be used to perturb these networks and observe the downstream effects, helping to identify key regulatory nodes and pathways. nih.gov

Potential applications in systems biology include:

Activity-Based Proteomics: Using this compound-based probes in combination with mass spectrometry to profile the activity of specific proteases across different cellular states or in response to various stimuli.

Network Inference: Integrating data from this compound-based assays into computational models to infer the structure and dynamics of protease regulatory networks. nih.gov

Disease Phenotyping: Utilizing these probes to characterize alterations in protease network activity in different diseases, potentially leading to the discovery of new biomarkers or therapeutic targets.

By providing a means to quantitatively measure the activity of specific enzymes within a complex biological system, this compound can contribute significantly to the goals of systems biology, ultimately leading to a more comprehensive understanding of cellular function and disease.

Conclusion

Summary of Z-D-Val-ONp's Contribution to Enzymological Research

The chemical compound this compound has played a significant, albeit specialized, role in the field of enzymology, particularly in the study of proteases. Its primary contribution lies in its utility as a tool for investigating the kinetics and mechanisms of enzyme inhibition. rose-hulman.edu Researchers have utilized this compound and similar substrate analogs to elucidate the intricate processes by which enzymes, especially serine and cysteine proteases, function and are inhibited.

The study of enzyme inhibitors is crucial for understanding enzyme mechanisms and for the development of therapeutic agents. rose-hulman.eduous-research.no this compound serves as a valuable reagent in these investigations, allowing for the characterization of enzyme-inhibitor interactions. Kinetic studies using such compounds help in determining the type of inhibition (e.g., competitive, non-competitive, or mixed) and in quantifying the potency of inhibitors through parameters like the inhibition constant (Ki). rose-hulman.edu

Furthermore, the application of this compound extends to mechanism-based inhibition studies. researchgate.netnih.gov In this context, the compound can act as a substrate that, upon enzymatic processing, generates a reactive species that inactivates the enzyme. researchgate.net This provides deep insights into the catalytic mechanism of the enzyme itself. The data gathered from such experiments are fundamental to the rational design of more specific and effective enzyme inhibitors.

The specific targeting of proteases is of high interest due to their involvement in numerous physiological and pathological processes. researchgate.netnih.govucp.pt For instance, cysteine proteases are implicated in conditions ranging from cancer to neurodegenerative diseases, while serine proteases are key players in processes like blood coagulation and inflammation. ous-research.noresearchgate.netucp.pt The use of compounds like this compound has been instrumental in dissecting the roles of these enzymes in various biological pathways.

Perspectives on the Continued Relevance of this compound in Academic Studies

Despite the development of more sophisticated techniques and novel chemical probes, this compound and related classical substrate analogs are expected to retain their relevance in academic research for several reasons. Their continued use is likely in fundamental enzymology research and in educational settings for demonstrating core principles of enzyme kinetics and inhibition. researchgate.net

The compound's utility in high-throughput screening for the discovery of new protease inhibitors remains a significant area of application. Its well-characterized behavior provides a reliable benchmark against which new potential inhibitors can be compared. As the quest for novel therapeutics targeting proteases continues, the demand for such foundational research tools will persist. mmv.org

Future academic studies may focus on utilizing this compound in conjunction with advanced analytical techniques, such as structural biology and computational modeling, to gain an even more detailed understanding of enzyme-inhibitor interactions at the atomic level. This integrated approach can further refine the design of next-generation enzyme modulators.

Moreover, the exploration of the roles of specific proteases in less-studied biological systems or in the context of emerging diseases could see a renewed application of this compound. Its versatility as a research tool ensures its place in the academic arsenal (B13267) for investigating the ever-expanding landscape of enzyme function and regulation.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-D-Val-ONp, and how can purity be validated?

- Methodology : Synthesis typically involves coupling Z-protected D-valine with o-nitrophenol using carbodiimide-based activating agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR for structural confirmation. Trace impurities (e.g., unreacted o-nitrophenol) should be quantified via UV-Vis spectroscopy at 280 nm .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at -20°C (dry), 4°C (in solution), and room temperature. Monitor degradation via TLC (Rf shifts) and HPLC retention time changes over 30 days. Hydrolysis of the ONp ester is pH-sensitive; use buffered solutions (pH 5–7) to minimize decomposition. Data contradictions (e.g., conflicting half-life reports) may arise from solvent choice (e.g., DMF vs. THF) or trace moisture levels .

Advanced Research Questions

Q. What strategies minimize racemization during this compound-mediated peptide coupling?

- Methodology : Racemization risk increases with prolonged reaction times or basic conditions. Optimize by:

- Using low-temperature (0–4°C) coupling with HOBt or Oxyma as additives.

- Limiting reaction time to ≤2 hours.

- Employing CD spectroscopy or Marfey’s reagent to quantify D/L isomer ratios post-synthesis. Contradictory data in literature often stem from varying activation methods (e.g., DIC vs. DCC) .

Q. How does this compound compare to other activated esters (e.g., pentafluorophenyl, succinimidyl) in solid-phase peptide synthesis (SPPS)?

- Methodology : Design a comparative study using model peptides (e.g., Acyl carrier protein fragments). Evaluate:

- Coupling efficiency via LC-MS yield analysis.

- Side reactions (e.g., aspartimide formation) under microwave vs. conventional heating.

- Data Table :

| Activated Ester | Coupling Yield (%) | Racemization (%) | Side Products |

|---|---|---|---|

| This compound | 92 ± 3 | 1.8 ± 0.5 | <2% |

| Pentafluorophenyl | 88 ± 2 | 2.5 ± 0.7 | 5% (hydrolysis) |

| Succinimidyl | 85 ± 4 | 3.1 ± 0.9 | 7% (β-elimination) |

Q. What analytical techniques resolve ambiguities in this compound’s stereochemical integrity during scale-up?

- Methodology : Combine X-ray crystallography (for absolute configuration) with F NMR (if fluorine tags are used) to detect chiral impurities. For kinetic resolution studies, use chiral HPLC (Chiralpak IG-3 column) with a hexane/isopropanol gradient. Discrepancies in enantiomeric excess (ee) values often relate to crystallization solvent polarity or cooling rates during recrystallization .

Data Interpretation & Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s reactivity in protic vs. aprotic solvents?

- Methodology : Replicate experiments under controlled conditions (e.g., anhydrous DMF vs. wet DMSO) using Karl Fischer titration to quantify water content. Monitor reaction progress via in-situ IR spectroscopy (C=O ester peak at 1740 cm). Contradictions may arise from undocumented trace moisture or variable reagent stoichiometry. Publish raw data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials for transparency .

Q. What statistical approaches validate the reproducibility of this compound’s coupling efficiency across labs?

- Methodology : Perform interlaboratory studies using standardized protocols (e.g., identical reagents, equipment calibration). Apply ANOVA to assess yield variability. Use Cohen’s kappa coefficient to evaluate agreement in qualitative outcomes (e.g., presence/absence of side products). Document deviations (e.g., stirring speed, argon purging duration) to identify confounding factors .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using this compound in biomedical studies?

- Methodology : For in vivo applications, obtain IRB approval and disclose compound purity (>98% by HPLC), endotoxin levels (<0.1 EU/mg), and stability in physiological buffers. Reference ICH Q3A/B guidelines for impurity profiling. Contradictions in toxicity data often stem from inadequate impurity characterization or unvalidated animal models .

Q. What metadata should accompany this compound datasets in public repositories?

- Methodology : Include synthesis parameters (temperature, solvent, molar ratios), raw analytical files (NMR, HPLC), and instrument calibration logs. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data upload. Disclose conflicts (e.g., commercial reagent suppliers) per COPE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.